molecular formula C17H19F3NO+ B1227199 (S)-fluoxetine(1+)

(S)-fluoxetine(1+)

Cat. No.: B1227199
M. Wt: 310.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-INIZCTEOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).

Scientific Research Applications

Psychiatric Applications

Major Depressive Disorder and Anxiety Disorders
Fluoxetine is FDA-approved for treating major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa. Clinical studies have demonstrated its efficacy in alleviating depressive symptoms from the first week of therapy, with a favorable safety profile compared to older antidepressants such as tricyclic antidepressants (TCAs) .

Table 1: FDA-Approved Indications for Fluoxetine

DisorderAge Approval
Major Depressive Disorder8 years and older
Obsessive-Compulsive Disorder7 years and older
Panic DisorderAny age
Bulimia NervosaAny age
Bipolar I Disorder (adjunct to olanzapine)10 years and older
Treatment-Resistant DepressionAny age

Cognitive Enhancement
Fluoxetine has been shown to promote synaptic plasticity, which may enhance cognitive functions. In animal models of Alzheimer's disease, fluoxetine treatment increased dendritic spine density and levels of synaptic proteins, indicating potential benefits in neurodegenerative conditions .

Oncological Applications

Recent studies have explored the antitumor effects of fluoxetine on glioblastoma cells. Research indicates that fluoxetine can induce apoptosis in glioma cells by increasing intracellular calcium levels through its interaction with AMPA receptors . This mechanism suggests that fluoxetine may serve as an adjunctive treatment for glioblastoma, enhancing the efficacy of conventional therapies like temozolomide.

Case Study: Glioblastoma Treatment
In a study involving Nu/Nu mice with glioblastoma, fluoxetine demonstrated significant tumor suppression comparable to that achieved with standard chemotherapeutic agents. The findings suggest that fluoxetine's ability to evoke calcium influx may selectively target glioma cells while sparing normal cells .

Neuroprotective Effects

Neurodegenerative Diseases
Fluoxetine's neuroprotective properties have been investigated in models of neurodegenerative diseases. It has been shown to enhance synaptic stability and promote recovery following brain injuries by increasing dendritic spine density and synaptic protein levels . These effects may be beneficial in conditions such as traumatic brain injury and Alzheimer's disease.

Off-Label Uses

Fluoxetine is also utilized off-label for various conditions, including:

  • Binge Eating Disorder : Demonstrated efficacy in reducing binge episodes.
  • Premenstrual Dysphoric Disorder : Recommended as a first-line treatment option.
  • Post-Traumatic Stress Disorder (PTSD) : Endorsed by the American Psychological Association for managing symptoms .

Properties

Molecular Formula

C17H19F3NO+

Molecular Weight

310.33 g/mol

IUPAC Name

methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1

InChI Key

RTHCYVBBDHJXIQ-INIZCTEOSA-O

SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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